5-Bromo-2-chloro-4-methylpyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

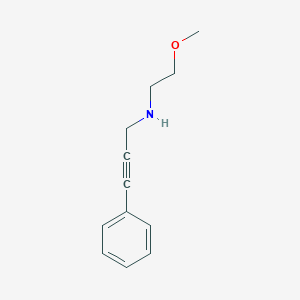

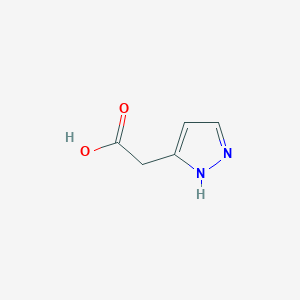

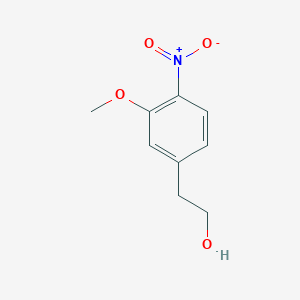

5-Bromo-2-chloro-4-methylpyridin-3-amine is a chemical compound with the molecular formula C6H6BrClN2 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-chloro-4-methylpyridin-3-amine is represented by the InChI code1S/C6H6BrClN2/c1-3-4(7)2-10-6(8)5(3)9/h2H,9H2,1H3 . This indicates that the molecule consists of a pyridine ring with bromine, chlorine, and a methyl group attached at positions 5, 2, and 4 respectively, and an amine group at position 3. Physical And Chemical Properties Analysis

5-Bromo-2-chloro-4-methylpyridin-3-amine is a solid at room temperature. It has a molecular weight of 221.48 g/mol . The boiling point is approximately 316.4±37.0C at 760 mmHg .Applications De Recherche Scientifique

Chemoselective Amination Processes

Chemoselective amination of polyhalopyridines, including compounds structurally related to 5-Bromo-2-chloro-4-methylpyridin-3-amine, is a crucial synthetic method. A study demonstrated that a palladium-Xantphos complex catalyzed amination of 5-bromo-2-chloropyridine results in high yields and excellent chemoselectivity, predominantly producing 5-amino-2-chloropyridine. This process highlights the compound's potential as a building block in organic synthesis, providing a pathway to selectively functionalize pyridine derivatives for various chemical and pharmaceutical applications (Ji, Li, & Bunnelle, 2003).

Regioselective Displacement Reactions

Regioselective displacement reactions with ammonia on halopyrimidines have been studied, with 5-bromo-2,4-dichloro-6-methylpyrimidine reacting to form 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product. This behavior underlines the utility of such compounds in constructing complex heterocyclic structures through selective substitution reactions, which can be pivotal in the development of new materials, catalysts, or biologically active molecules (Doulah et al., 2014).

Synthesis of Pyrimidine Derivatives

5-Bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, which can be derived from compounds similar to 5-Bromo-2-chloro-4-methylpyridin-3-amine, serves as an intermediate in synthesizing pyrimido[4,5-e][1,3,4]thiadiazine derivatives. This synthesis route emphasizes the compound's versatility in heterocyclic chemistry, enabling the creation of novel structures with potential applications in drug discovery and development (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Suzuki Cross-Coupling Reactions

Palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine with arylboronic acids have been employed to synthesize a series of novel pyridine derivatives. Such reactions demonstrate the compound's role in constructing complex organic molecules, which are crucial for advancing research in medicinal chemistry and materials science. Density Functional Theory (DFT) studies further support these compounds as potential candidates for various biological and industrial applications (Ahmad et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

5-bromo-2-chloro-4-methylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c1-3-4(7)2-10-6(8)5(3)9/h2H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPSFLLGFGUUQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591633 |

Source

|

| Record name | 5-Bromo-2-chloro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-chloro-4-methylpyridin-3-amine | |

CAS RN |

1204231-59-3 |

Source

|

| Record name | 5-Bromo-2-chloro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)

![[5-(2-Pyridinyl)-2-Thienyl]Methanol](/img/structure/B177441.png)

![4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B177454.png)